Lipase Substrate

Description

Properties

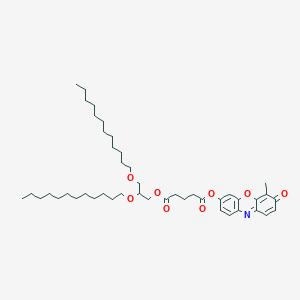

IUPAC Name |

1-O-(2,3-didodecoxypropyl) 5-O-(6-methyl-7-oxophenoxazin-3-yl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H69NO8/c1-4-6-8-10-12-14-16-18-20-22-31-50-34-38(51-32-23-21-19-17-15-13-11-9-7-5-2)35-52-43(48)25-24-26-44(49)53-37-27-28-39-42(33-37)54-45-36(3)41(47)30-29-40(45)46-39/h27-30,33,38H,4-26,31-32,34-35H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOMYGYHAZESGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C(=C3O2)C)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H69NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583514 | |

| Record name | 2,3-Bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195833-46-6 | |

| Record name | 2,3-Bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Determining Lipase Substrate Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies used to determine the substrate specificity of lipases. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a diverse class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol (B35011). Their specificity—dictated by the enzyme's molecular structure, the substrate's properties, and reaction conditions—is a critical parameter in various industrial and pharmaceutical applications, from biofuel production to the development of targeted therapeutics. This guide details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex workflows and pathways to facilitate a deeper understanding of these essential biocatalysts.

Understanding the Facets of Lipase (B570770) Specificity

Lipase specificity is a multifaceted characteristic that can be categorized into several types, each providing a different layer of understanding of the enzyme's catalytic behavior. The primary categories of lipase specificity include:

-

Substrate Specificity: This refers to the preference of a lipase for different classes of acylglycerols, such as triglycerides (TG), diglycerides (DG), and monoglycerides (B3428702) (MG). Some lipases may exhibit higher activity towards one class over others.

-

Positional (Regio-) Specificity: This describes the lipase's preference for hydrolyzing ester bonds at specific positions on the glycerol backbone (sn-1, sn-2, or sn-3). Lipases can be non-specific or exhibit a preference for the primary (sn-1 and sn-3) or secondary (sn-2) positions.

-

Fatty Acid Specificity: This pertains to the lipase's preference for fatty acids of a particular chain length (short, medium, or long) or degree of saturation (saturated or unsaturated). For example, some lipases are more active on substrates containing long-chain unsaturated fatty acids.

-

Stereospecificity: This is the ability of a lipase to differentiate between the stereoisomeric sn-1 and sn-3 positions of a prochiral triglyceride molecule, leading to the preferential hydrolysis of one over the other.

A visual representation of these different types of lipase specificity is provided below.

Core Experimental Methodologies

A variety of robust methods are employed to elucidate the substrate specificity of lipases. The choice of method often depends on the specific question being addressed, the nature of the substrate, and the desired throughput. This section provides detailed protocols for the most common and powerful techniques.

pH-Stat Titration

The pH-stat method is a classic and reliable technique for continuously monitoring lipase activity. It relies on the principle that the hydrolysis of ester bonds releases fatty acids, which in turn cause a decrease in the pH of the reaction medium. A pH-stat apparatus maintains a constant pH by automatically titrating the liberated fatty acids with a standard base solution. The rate of base consumption is directly proportional to the rate of the enzymatic reaction.

Experimental Protocol: pH-Stat Assay using Tributyrin (B1683025)

Objective: To determine the activity of a lipase on the short-chain triglyceride, tributyrin.

Materials:

-

pH-stat titration system (e.g., Metrohm Titrino)

-

Thermostated reaction vessel (e.g., 100 mL double-walled vessel)

-

Magnetic stirrer

-

pH electrode

-

Tributyrin (glycerol tributyrate)

-

Sodium hydroxide (B78521) (NaOH) solution, standardized (e.g., 0.05 M)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0)

-

Purified lipase solution of known concentration

Procedure:

-

System Preparation:

-

Thoroughly clean the reaction vessel and pH electrode.

-

Calibrate the pH electrode using standard buffers (e.g., pH 4.0 and 7.0) at the desired reaction temperature. Ensure the electrode sensitivity is between 95% and 102%.[1]

-

Equilibrate the reaction vessel to the desired temperature (e.g., 37°C) using a circulating water bath.

-

-

Substrate Emulsion Preparation:

-

Add 29 mL of the Tris-HCl buffer to the reaction vessel.

-

Add 1 mL of tributyrin to the buffer with vigorous stirring to form a fine emulsion.

-

Adjust the pH of the substrate emulsion to the desired setpoint (e.g., pH 7.0) using the NaOH solution.

-

-

Enzyme Reaction and Titration:

-

Initiate the reaction by adding a known volume of the lipase solution (e.g., 100 µL) to the stirred substrate emulsion.

-

Immediately start the pH-stat titrator, which will automatically add NaOH to maintain the pH at the setpoint.

-

Record the volume of NaOH consumed over time for a period where the rate is linear (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Plot the volume of NaOH consumed (in µL or µmol) against time (in minutes).

-

Determine the rate of reaction from the slope of the linear portion of the curve.

-

Calculate the lipase activity in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

-

Calculation: Activity (U/mL) = (Slope [µL/min] × Concentration of NaOH [mol/L]) / Volume of enzyme added [mL]

A generalized workflow for the pH-stat assay is depicted below.

Colorimetric Assays

Colorimetric assays offer a high-throughput and sensitive method for measuring lipase activity. These assays typically employ synthetic substrates, such as p-nitrophenyl (pNP) esters of fatty acids with varying chain lengths. Lipase-catalyzed hydrolysis of these substrates releases p-nitrophenol, which is a chromogenic compound that absorbs light at 410 nm under alkaline conditions. The rate of increase in absorbance is directly proportional to the enzyme's activity.

Experimental Protocol: Colorimetric Assay using p-Nitrophenyl Palmitate (pNPP)

Objective: To determine the activity of a lipase on the long-chain fatty acid ester, p-nitrophenyl palmitate.

Materials:

-

Microplate reader or spectrophotometer capable of reading absorbance at 410 nm

-

96-well microplates

-

p-Nitrophenyl palmitate (pNPP)

-

Isopropanol

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Triton X-100

-

Gum arabic

-

Purified lipase solution

Procedure:

-

Substrate Solution Preparation:

-

Prepare Solution A: Dissolve 30 mg of pNPP in 10 mL of isopropanol.

-

Prepare Solution B: Dissolve 100 mg of gum arabic and 200 mg of Triton X-100 in 90 mL of Tris-HCl buffer (pH 8.0).

-

Add Solution A to Solution B with vigorous stirring to create a stable emulsion. This is the final substrate solution.

-

-

Enzyme Assay:

-

Pipette 180 µL of the substrate solution into each well of a 96-well microplate.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 20 µL of the lipase solution to each well.

-

Immediately begin monitoring the increase in absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Plot the absorbance at 410 nm against time.

-

Determine the initial reaction rate (ΔAbs/min) from the linear portion of the curve.

-

Calculate the lipase activity using the molar extinction coefficient of p-nitrophenol (ε = 18,000 M⁻¹cm⁻¹ at pH > 9.2).[2]

-

Calculation: Activity (U/mL) = (ΔAbs/min × Total reaction volume [mL]) / (ε [M⁻¹cm⁻¹] × Light path length [cm] × Volume of enzyme added [mL])

The general workflow for a colorimetric lipase assay is illustrated below.

Chromatographic Methods

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for the detailed analysis of lipase reaction products. These methods allow for the separation and quantification of individual fatty acids, mono-, and diacylglycerols, providing in-depth information about fatty acid specificity, regioselectivity, and stereospecificity.

2.3.1. Gas Chromatography (GC) for Fatty Acid Specificity

GC is particularly well-suited for analyzing the fatty acid composition of the products of lipase hydrolysis. The fatty acids are typically converted to their more volatile methyl esters (FAMEs) before analysis.

Experimental Protocol: GC Analysis of Fatty Acid Methyl Esters (FAMEs)

Objective: To determine the fatty acid specificity of a lipase by analyzing the composition of fatty acids released from a triglyceride substrate.

Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for FAMEs analysis (e.g., DB-23 or equivalent)

-

Triglyceride substrate (e.g., olive oil)

-

Lipase solution

-

Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

-

Internal standard (e.g., heptadecanoic acid)

-

Methanol containing 1% sulfuric acid (for methylation)

-

Saturated NaCl solution

Procedure:

-

Enzymatic Hydrolysis:

-

Incubate the triglyceride substrate with the lipase solution in the reaction buffer at a controlled temperature for a specific time.

-

Stop the reaction by adding HCl to lower the pH and then add the internal standard.

-

-

Extraction and Derivatization:

-

Extract the lipids from the reaction mixture using a solvent like hexane.

-

Evaporate the solvent and add the methanolic sulfuric acid.

-

Heat the mixture (e.g., at 100°C for 1 hour) to convert the fatty acids to FAMEs.

-

After cooling, add water and hexane to extract the FAMEs. The hexane layer is then collected for GC analysis.

-

-

GC Analysis:

-

Inject the FAMEs extract into the GC.

-

Run a temperature program that allows for the separation of the different FAMEs.

-

Identify the FAMEs by comparing their retention times with those of known standards.

-

Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard.

-

2.3.2. High-Performance Liquid Chromatography (HPLC) for Regio- and Stereospecificity

HPLC is invaluable for separating and quantifying the mono- and diacylglycerol isomers produced during lipase-catalyzed hydrolysis, which is crucial for determining regioselectivity and stereospecificity. Chiral stationary phases can be used to resolve enantiomeric diacylglycerols.[3][4][5][6]

Experimental Protocol: Chiral HPLC for Diacylglycerol Enantiomers

Objective: To determine the stereospecificity of a lipase by analyzing the enantiomeric composition of diacylglycerols produced from a prochiral triglyceride.

Materials:

-

HPLC system with a UV or evaporative light-scattering detector (ELSD)

-

Chiral column (e.g., Chiralcel OD-H)

-

Prochiral triglyceride substrate (e.g., triolein)

-

Lipase solution

-

Reaction buffer

-

Derivatizing agent (e.g., R-(+)-1-phenylethyl isocyanate)

-

Solvents for extraction and mobile phase (e.g., hexane, isopropanol)

Procedure:

-

Enzymatic Hydrolysis:

-

Perform the lipase-catalyzed hydrolysis of the triglyceride as described previously.

-

-

Extraction and Derivatization:

-

Extract the lipid products from the reaction mixture.

-

Isolate the diacylglycerol fraction using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Derivatize the diacylglycerols with the chiral derivatizing agent to form diastereomers.

-

-

Chiral HPLC Analysis:

-

Inject the derivatized diacylglycerol sample onto the chiral HPLC column.

-

Use an appropriate mobile phase to separate the diastereomers.

-

Detect the separated diastereomers using a UV detector (if the derivatizing agent has a chromophore) or an ELSD.

-

Calculate the enantiomeric excess (ee) to determine the stereopreference of the lipase.

-

Quantitative Data Presentation

A key aspect of characterizing lipase specificity is the determination of kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide quantitative insights into the enzyme's affinity for different substrates and its catalytic efficiency.

Table 1: Kinetic Parameters of Wild-Type Lipase from Thermomyces lanuginosus for Various p-Nitrophenyl Esters [7]

| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Km (mM) | Catalytic Efficiency (Vmax/Km) |

| p-Nitrophenyl acetate | C2 | 0.42 | - | - |

| p-Nitrophenyl butyrate | C4 | 0.95 | - | 0.83 |

| p-Nitrophenyl octanoate | C8 | 1.1 | - | - |

| p-Nitrophenyl dodecanoate | C12 | 0.78 | - | - |

| p-Nitrophenyl palmitate | C16 | 0.18 | - | 0.063 |

Data adapted from a study on the activity of lipase variants, with values for the wild-type enzyme presented here.[7]

Table 2: Relative Hydrolytic Activity of LipC12 on p-Nitrophenyl Esters of Varying Chain Lengths [8]

| Substrate | Acyl Chain Length | Relative Activity (%) |

| p-Nitrophenyl acetate | C2 | < 35 |

| p-Nitrophenyl butyrate | C4 | < 35 |

| p-Nitrophenyl caproate | C6 | < 35 |

| p-Nitrophenyl decanoate | C10 | > 75 |

| p-Nitrophenyl dodecanoate | C12 | > 75 |

| p-Nitrophenyl myristate | C14 | > 75 |

| p-Nitrophenyl palmitate | C16 | > 75 |

This data indicates that LipC12 is a true lipase with a preference for longer-chain fatty acid esters.[8]

Lipase Signaling Pathways

Beyond their role in lipid metabolism, lipases and their products, particularly fatty acids and diacylglycerols, are crucial signaling molecules that regulate a variety of cellular processes. The lipolysis signaling pathway is a prime example of this regulatory function.

In adipose tissue, the breakdown of triglycerides is tightly controlled by hormones. For instance, during fasting or exercise, hormones like epinephrine (B1671497) bind to β-adrenergic receptors on the surface of adipocytes. This triggers a signaling cascade involving G-proteins, adenylyl cyclase, and cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin. Activated HSL can then hydrolyze triglycerides and diglycerides, releasing fatty acids that can be used as an energy source by other tissues.[7] This pathway is fundamental to maintaining energy homeostasis in the body.

Conclusion

The determination of lipase substrate specificity is a critical endeavor for both fundamental research and industrial biotechnology. The methods outlined in this guide, from the foundational pH-stat titration to sophisticated chromatographic and high-throughput screening techniques, provide a robust toolkit for researchers. A thorough understanding and application of these methodologies will continue to drive innovation in fields reliant on the catalytic prowess of lipases, enabling the development of novel biocatalysts and therapeutic interventions. The quantitative data and visual workflows presented herein serve as a practical resource for scientists and professionals engaged in the study and application of these remarkable enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chain-length selectivity of various lipases during hydrolysis, esterification and alcoholysis in biphasic aqueous medium - Les Publications du Cirad [publications.cirad.fr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]

natural vs synthetic lipase substrates

An In-depth Technical Guide to Natural vs. Synthetic Lipase (B570770) Substrates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of triglycerides, playing essential roles in lipid metabolism, cellular signaling, and industrial biocatalysis. The selection of an appropriate substrate is paramount for the accurate characterization of lipase activity, inhibitor screening, and the development of novel therapeutics. This technical guide provides a comprehensive comparison of natural and synthetic lipase substrates, detailing their properties, advantages, and limitations in research and drug development. It includes a comparative analysis of kinetic data, detailed protocols for key experimental assays, and visualizations of critical workflows and biological pathways to aid researchers in making informed decisions for their experimental designs.

Introduction to Lipases

Lipases are serine hydrolases that perform the essential function of breaking down fats (lipids) into fatty acids and glycerol (B35011). A unique characteristic of lipases is their interfacial activation, meaning they become catalytically active at the interface between an oil (lipid) and water phase. This property is crucial for their biological function in digesting dietary fats and mobilizing stored energy.

Beyond metabolism, lipases are integral to cellular signaling. The fatty acids and other molecules released by lipase activity can act as signaling molecules, activating nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) to regulate gene expression involved in lipid homeostasis and inflammation.[1][2]

Natural Lipase Substrates

Natural substrates are those that lipases encounter in vivo. They are essential for studying the physiological activity and relevance of these enzymes.

Types and Properties

The most common natural substrates are triglycerides (triacylglycerols), which consist of a glycerol backbone esterified with three fatty acids. Other natural substrates include diglycerides, monoglycerides, and phospholipids.[3] These substrates are typically water-insoluble and must be prepared as an emulsion to allow for lipase activity at the oil-water interface. Common examples used in assays include olive oil, triolein (B1671897) (a triglyceride with three oleic acid chains), and tributyrin (B1683025) (a short-chain triglyceride).[4][5][6]

Advantages and Disadvantages in Research

Advantages:

-

Physiological Relevance: They represent the true biological targets of lipases, providing the most accurate reflection of in vivo enzyme activity and specificity.[7]

-

Specificity Studies: Essential for determining the positional (sn-1, sn-2, sn-3) and fatty acid chain-length specificity of a lipase.

Disadvantages:

-

Complex Assays: Their insolubility requires the formation of stable emulsions, often with detergents or stabilizers, which can complicate assay conditions and data interpretation.[5]

-

Detection Challenges: The products (fatty acids) are often difficult to detect directly and continuously, typically requiring endpoint titration or chromatographic methods.[6][7]

-

Turbidity: Emulsions are turbid, which interferes with standard spectrophotometric and fluorometric measurements.[8]

Synthetic Lipase Substrates

To overcome the challenges associated with natural substrates, a wide variety of artificial substrates have been developed. These are engineered molecules that are hydrolyzed by lipases to release a reporter molecule that can be easily quantified.

Types and Properties

-

Chromogenic Substrates: These substrates release a colored product (a chromogen) upon hydrolysis. The most widely used are esters of p-nitrophenol (pNP), such as p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (B1204436) (pNPB).[1][2] The release of the yellow p-nitrophenolate ion can be continuously monitored spectrophotometrically.[1]

-

Fluorogenic Substrates: These substrates release a fluorescent product (a fluorophore), offering significantly higher sensitivity than chromogenic assays.[9] Common fluorophores include 4-methylumbelliferone (B1674119) (4-MU) and fluorescein (B123965). Substrates like 4-methylumbelliferyl oleate (B1233923) or fluorescein dibutyrate are used for highly sensitive detection of lipase activity.[10][11]

Advantages and Disadvantages in Research

Advantages:

-

High Sensitivity: Fluorogenic substrates, in particular, can detect very low levels of lipase activity.[9][12]

-

Simplicity and High-Throughput: Assays are typically homogeneous (no separation needed) and can be performed in microplate format, making them ideal for high-throughput screening (HTS) of enzyme inhibitors or libraries.[13]

-

Continuous Monitoring: The production of the reporter molecule can be measured in real-time, facilitating kinetic studies.[14]

Disadvantages:

-

Lack of Physiological Relevance: Artificial substrates may not accurately reflect an enzyme's activity towards its natural triglyceride substrate. The kinetics (Km, Vmax) can differ significantly.[13]

-

Lower Specificity: Some synthetic substrates can be hydrolyzed by other esterases, not just true lipases, potentially leading to false positives.[15]

-

Solubility Issues: Long-chain synthetic substrates can also have poor water solubility, sometimes requiring the use of organic co-solvents or detergents.[1][8]

Comparative Analysis

The choice between a natural and a synthetic substrate involves a trade-off between physiological relevance and assay convenience.

Logical Relationship: Natural vs. Synthetic Substrates

Caption: Core features of natural vs. synthetic lipase substrates.

Quantitative Comparison of Kinetic Parameters

The kinetic parameters of a lipase can vary dramatically depending on the substrate used. The following table summarizes representative kinetic data from the literature, highlighting these differences. Note: Direct comparison should be made with caution, as experimental conditions (pH, temperature, buffer, emulsion properties) significantly impact results.

| Enzyme Source | Substrate (Type) | Km | Vmax | Experimental Conditions | Reference |

| Candida rugosa | Olive Oil (Natural) | 0.15 mM | 51 µmol/min/mg | Immobilized lipase, pH 7.0, 37°C | [16] |

| Candida rugosa | p-Nitrophenylbutyrate (Synthetic) | 129.21 µM | 0.034 µmol/min | pH 7.0, 40°C | [17] |

| Candida rugosa (Isoenzyme A) | Tributyrin (Natural) | 2.2 mM (app) | 3500 U/mg (app) | pH 7.0, 25°C | [18] |

| Candida rugosa (Isoenzyme A) | p-Nitrophenyl Acetate (Synthetic) | 0.4 mM (app) | 120 U/mg (app) | pH 7.0, 25°C | [18] |

| Porcine Pancreas | Triolein (Natural) | N/A | ~1500 U/mg | pH 8.0, 37°C, with colipase | [19] |

| Porcine Pancreas | Dilinolein (Natural) | 14.8 mg/mL | 0.22 µA/min | pH 9.0, Room Temp. | [20] |

| Turkey Pancreas | Tributyrin (Natural) | 10.5 mM | 4762 U/mg | pH 8.5, 25°C | [21] |

| Geobacillus sp. | p-Nitrophenyl Palmitate (Synthetic) | 108.0 mg | 79.1 U/mL | pH 9.0, 70°C | [22] |

Applications in Research and Drug Development

The choice of substrate is dictated by the research question.

-

High-Throughput Screening (HTS): For screening large libraries of potential inhibitors, the speed, simplicity, and sensitivity of synthetic fluorogenic or chromogenic substrates are indispensable.[9][13]

-

Elucidating Biological Pathways: To understand the role of a lipase in a physiological context, such as activating signaling pathways, natural substrates are required to ensure the biological relevance of the findings.[23]

-

Biocatalysis and Pharmaceutical Synthesis: In industrial applications, including the synthesis of enantiopure pharmaceuticals, both natural oils and synthetic esters are used depending on the desired transformation and process economics.

Key Experimental Protocols

Protocol: pH-Stat Titration Assay

This is a classic method for measuring lipase activity on natural triglyceride substrates. It works by titrating the fatty acids released during hydrolysis with a base (e.g., NaOH) to maintain a constant pH. The rate of base consumption is directly proportional to the rate of the enzymatic reaction.[3][5]

Materials:

-

pH-stat system (e.g., automatic titrator) with a temperature-controlled reaction vessel and stirrer.[4]

-

pH electrode.

-

Substrate: Tributyrin or an olive oil emulsion.

-

Titrant: Standardized NaOH solution (e.g., 0.01 - 0.1 M).

-

Reaction Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

-

Nitrogen gas supply (to prevent CO2 absorption from the air).[3]

Procedure:

-

System Setup: Calibrate the pH electrode and set up the pH-stat instrument to the desired pH (e.g., pH 8.0) and temperature (e.g., 37°C).

-

Substrate Preparation: Add the reaction buffer to the thermostated vessel. Add the triglyceride substrate (e.g., 0.5 mL tributyrin to 14.5 mL buffer) and emulsify by vigorous stirring.[5] Some protocols require emulsifying agents like gum arabic or bile salts.[5]

-

Equilibration: Allow the substrate emulsion to equilibrate to the reaction temperature under gentle stirring. Flush the headspace with nitrogen gas.[3]

-

Initiate Reaction: Start the pH-stat monitoring and titration. Add a known amount of lipase enzyme solution to the vessel to start the reaction.

-

Data Acquisition: The instrument will automatically add NaOH to keep the pH constant. Record the volume of titrant added over time. The initial linear portion of the curve represents the reaction rate.

-

Calculation: Calculate the lipase activity based on the rate of NaOH consumption. One International Unit (U) is often defined as the amount of enzyme that releases 1 µmol of fatty acid per minute.[5]

Protocol: Colorimetric Assay (p-Nitrophenyl Palmitate)

This method uses the synthetic substrate pNPP and is suitable for a 96-well plate format.[1][2]

Materials:

-

Microplate spectrophotometer capable of reading at 405-415 nm.

-

96-well microplates.

-

Substrate Stock Solution: p-Nitrophenyl palmitate (pNPP) dissolved in isopropanol (B130326) (e.g., 10 mM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

-

Emulsifier/Detergent (optional but recommended): Triton X-100 or sodium deoxycholate to prevent turbidity from the substrate and fatty acid product.[1][2][8]

Procedure:

-

Substrate Working Solution Preparation: Prepare a fresh solution. A common formulation involves mixing the pNPP stock solution with the assay buffer containing an emulsifier. For example, add 1 part 10 mM pNPP in isopropanol to 9 parts buffer containing 0.5% Triton X-100.

-

Assay Setup: To each well of a 96-well plate, add:

-

180 µL of the Substrate Working Solution.

-

Optional: Add potential inhibitors dissolved in a suitable solvent (e.g., DMSO). Include solvent controls.

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Add 20 µL of the lipase enzyme solution to each well to start the reaction.

-

Measurement: Immediately place the plate in the spectrophotometer. Measure the absorbance at 410 nm every minute for 15-30 minutes.

-

Calculation: Determine the rate of change in absorbance (ΔAbs/min). Convert this rate to µmol of p-nitrophenol released per minute using the molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH is critical).

Protocol: Fluorescence-Based Assay (4-Methylumbelliferyl Oleate)

This highly sensitive assay uses a fluorogenic substrate like 4-methylumbelliferyl oleate (4-MUO) or butyrate (4-MUB).[10][12]

Materials:

-

Fluorescence microplate reader (e.g., Ex: ~320-360 nm, Em: ~450-460 nm).

-

Black, opaque 96-well microplates.

-

Substrate Stock Solution: 4-MUO dissolved in a solvent like DMSO or ethylene (B1197577) glycol monomethyl ether.[10]

-

Assay Buffer: e.g., 50 mM phosphate (B84403) buffer, pH 7.0.

-

Stop Solution (optional, for endpoint assays): e.g., 0.1 M glycine-NaOH buffer, pH 10.5 (enhances fluorescence of 4-MU).

Procedure:

-

Substrate Working Solution: Dilute the 4-MUO stock solution in the assay buffer to the final desired concentration (e.g., 100 µM).

-

Assay Setup: To each well of the black microplate, add:

-

180 µL of the Substrate Working Solution.

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Add 20 µL of the lipase enzyme solution to start the reaction.

-

Measurement (Kinetic): Place the plate in the fluorometer and measure the increase in fluorescence intensity over time.

-

Calculation: Create a standard curve using known concentrations of 4-methylumbelliferone (4-MU) to convert the rate of fluorescence increase (RFU/min) into the rate of product formation (µmol/min).

Visualizations: Workflows and Pathways

Experimental Workflow for Lipase Characterization

Caption: A typical experimental workflow for lipase discovery and characterization.

Lipase Role in a Simplified Signaling Pathway

Caption: Simplified pathway of lipase-mediated PPARα activation.

Conclusion

The selection of a lipase substrate is a critical decision in experimental design that fundamentally influences the nature and applicability of the results. Natural substrates provide unparalleled physiological relevance, essential for studies of biological function and specificity. In contrast, synthetic substrates offer superior sensitivity, simplicity, and throughput, making them the tools of choice for enzyme discovery, inhibitor screening, and routine activity measurements. A comprehensive understanding of the trade-offs between these substrate classes, as detailed in this guide, enables researchers to select the optimal tool for their specific scientific objectives, thereby accelerating progress in both fundamental science and therapeutic development.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. tandfonline.com [tandfonline.com]

- 3. cliscent.com [cliscent.com]

- 4. chiralvision.nl [chiralvision.nl]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic and enantioselective behaviour of isoenzymes A and B from Candida rugosa lipase in the hydrolysis of lipids and esters [agris.fao.org]

- 7. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 10. researchgate.net [researchgate.net]

- 11. ftb.com.hr [ftb.com.hr]

- 12. Hydrolysis of 4-methylumbelliferyl butyrate: A convenient and sensitive fluorescent assay for lipase activity | Semantic Scholar [semanticscholar.org]

- 13. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimization of the production and characterization of lipase from Candida rugosa and Geotrichum candidum in soybean molasses by submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kinetic properties of turkey pancreatic lipase: a comparative study with emulsified tributyrin and monomolecular dicaprin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

chromogenic substrates for lipase activity assays

An In-depth Technical Guide to Chromogenic Substrates for Lipase (B570770) Activity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol.[1] They play a vital role in lipid metabolism, and their activity is a key indicator in various physiological and pathological processes. Consequently, the accurate and efficient measurement of lipase activity is paramount in diverse fields, from clinical diagnostics for conditions like pancreatitis to high-throughput screening (HTS) for novel enzyme inhibitors in drug discovery and identifying industrially important biocatalysts.[1][2][3]

Chromogenic assays offer a simple, rapid, and often sensitive method for determining lipase activity.[4] These assays employ synthetic substrates that, upon enzymatic cleavage by lipase, release a chromophore—a colored molecule. The rate of color formation is directly proportional to the lipase activity and can be easily quantified using a spectrophotometer, typically in a microplate format suitable for HTS.[5][6]

This technical guide provides a comprehensive overview of the most common chromogenic substrates used for lipase activity assays, detailing their mechanisms, properties, and associated experimental protocols.

Principle of Chromogenic Lipase Assays

The fundamental principle of a chromogenic lipase assay involves a two-step process. First, the lipase enzyme recognizes and binds to a synthetic substrate composed of a fatty acid moiety linked to a chromogenic reporter group. The enzyme then hydrolyzes the ester bond, releasing the fatty acid and the free chromophore. In its free form, the chromophore exhibits a distinct color, and its concentration can be measured over time by monitoring the change in absorbance at a specific wavelength.

Caption: General mechanism of a chromogenic lipase assay.

Types of Chromogenic Substrates

A variety of chromogenic substrates have been developed, each with unique properties, sensitivities, and applications. The choice of substrate often depends on the specific lipase being studied, the required sensitivity, and the assay format (e.g., solution-based vs. agar (B569324) plate).

p-Nitrophenyl (pNP) Esters

Esters of p-nitrophenol (pNP) are the most widely used chromogenic substrates for lipase and esterase assays.[7][8] They consist of a fatty acid of varying chain length (e.g., acetate, butyrate, myristate, palmitate) esterified to a p-nitrophenol molecule.[1][9] Lipase-catalyzed hydrolysis releases p-nitrophenol, which, in its anionic form (p-nitrophenolate) under alkaline conditions, produces a distinct yellow color that can be monitored at approximately 405-410 nm.[9][10][11]

-

Advantages: pNP esters are commercially available, relatively inexpensive, and suitable for continuous kinetic assays.[1][11]

-

Disadvantages: The released long-chain fatty acids can be insoluble and cause turbidity, interfering with spectrophotometric measurements. This can often be mitigated by adding detergents like Triton X-100 or calcium chloride (CaCl₂) to precipitate the fatty acids.[10][11] Additionally, some pNP esters can undergo spontaneous hydrolysis, particularly at alkaline pH, leading to high background signals.[7] Ammonium (B1175870) salts, often used in protein purification, can also effectively hydrolyze short-chain pNP esters, potentially interfering with the assay.[7]

Resorufin-Based Substrates

These substrates are designed for higher sensitivity. A prominent example is 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR) .[3][12] Lipase cleaves the DGGR substrate, leading to an unstable intermediate that spontaneously hydrolyzes to yield glutaric acid and the intensely colored methylresorufin.[2][3] This red-purple product has a high molar extinction coefficient and a maximum absorbance at a longer wavelength (~580 nm), which reduces interference from other sample components.[3][12]

-

Advantages: High sensitivity, suitable for kinetic colorimetric assays, and less prone to interference compared to pNP esters.[2][3][13] The assay can be optimized with bile salts and colipase for greater specificity.[3]

-

Disadvantages: DGGR can be poorly hydrolyzed by some lipases.[13] It is also more expensive than pNP derivatives.

Indolyl-Based Substrates

Substrates based on halogenated indoxyl derivatives, such as 5-bromo-4-chloro-3-indolyl or 5-bromo-6-chloro-1H-indol-3-yl esters, are primarily used for qualitative or semi-quantitative screening on solid media.[14][15] When a lipase cleaves the fatty acid from the indolyl group, the released indoxyl intermediate undergoes oxidative dimerization in the presence of oxygen to form a water-insoluble, intensely colored indigo (B80030) dye (blue or magenta).[14][15]

-

Advantages: The formation of a stable, insoluble precipitate makes these substrates ideal for detecting lipase activity in bacterial colonies on agar plates, allowing for easy visual screening of large libraries.[14][16] The distinct color change is easy to interpret.[17]

-

Disadvantages: Not suitable for continuous kinetic assays in solution due to the precipitation of the product. The reaction is dependent on oxygen for color development.

Other Novel Chromogenic Substrates

Researchers have also developed other novel substrates. For instance, esters of 5-(4-hydroxy-3,5-dimethoxyphenylmethylene)-2-thioxothiazoline-3-acetic acid yield an intensely red phenol (B47542) upon hydrolysis, which can be assayed at 505 nm.[16][18] These substrates have shown differential specificity for lipases versus esterases based on their fatty acid chain length.[16][18]

Data Presentation: Substrate Properties

The selection of an appropriate substrate requires consideration of its optical properties and the conditions under which it is used.

Table 1: Properties of Common Chromogenic Lipase Substrates

| Substrate Class | Example Substrate | Chromophore Released | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Notes |

|---|---|---|---|---|---|

| p-Nitrophenyl Esters | p-Nitrophenyl Palmitate (pNPP) | p-Nitrophenol | ~410 | ~18,000 (at pH > 9.2)[19] | Widely used; turbidity can be an issue.[10] |

| Resorufin-Based | DGGR | Methylresorufin | ~580 | Not consistently reported, but high | High sensitivity; used in clinical assays.[2][3] |

| Indolyl-Based | 5-Bromo-4-chloro-3-indolyl Myristate | 5,5'-Dibromo-4,4'-dichloro-indigo | N/A (Precipitate) | N/A (Precipitate) | Forms an insoluble blue precipitate; ideal for plate assays.[14] |

| Indolyl-Based | 5-Bromo-6-chloro-1H-indol-3-yl Palmitate | 5,5'-Dibromo-6,6'-dichloro-indigo | N/A (Precipitate) | N/A (Precipitate) | Forms an insoluble magenta precipitate.[15] |

| Thioxothiazoline-Based | SRA-Laurate | Red Phenol | 529 (at pH > 9.5) | 27,700[20] | Used for detecting lipolytic activity in bacteria.[16] |

Note: λmax and ε values, especially for pH-sensitive chromophores like p-nitrophenol, are highly dependent on the specific buffer conditions (pH, temperature).

Table 2: Examples of Reported Kinetic Parameters for Lipases with Chromogenic Substrates

| Lipase Source | Substrate | Km,app (mM) | kcat (s⁻¹) | Assay Conditions |

|---|---|---|---|---|

| Candida rugosa Lipase A | p-Nitrophenyl Butyrate (pNPB) | 0.40 | 1000 | pH 5.6, 25°C, aqueous buffer[21] |

| Candida rugosa Lipase A | p-Nitrophenyl Decanoate (pNPD) | 0.04 | 143 | pH 5.6, 25°C, aqueous buffer[21] |

| Candida rugosa Lipase B | p-Nitrophenyl Butyrate (pNPB) | 0.17 | 7.14 | pH 6.1, 25°C, aqueous buffer[21] |

| Candida rugosa Lipase B | p-Nitrophenyl Decanoate (pNPD) | 0.02 | 0.53 | pH 6.1, 25°C, aqueous buffer[21] |

| Sinorhizobium meliloti (Patatin-like SMc00930) | p-Nitrophenyl Palmitate (pNPP) | N/A | N/A (Specific Activity: 5.5 mmol·min⁻¹·mg⁻¹) | pH 8.0, 30°C, with Triton X-100[19] |

Note: Kinetic parameters are highly dependent on the enzyme source, purity, and specific assay conditions (pH, temperature, buffer composition, presence of detergents). The data presented is for comparative purposes.

Experimental Protocols

Detailed and consistent protocols are essential for obtaining reproducible results. Below are methodologies for common chromogenic lipase assays.

Protocol 1: Microplate Assay using p-Nitrophenyl Palmitate (pNPP)

This protocol is a standard method for the quantitative measurement of lipase activity in a 96-well format.[10][19]

Caption: Experimental workflow for a pNPP-based lipase assay.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (w/v) Triton X-100 and 10 mM CaCl₂.

-

Substrate Stock Solution: 10 mM p-Nitrophenyl Palmitate (pNPP) in isopropanol.

-

Enzyme Solution: Purified lipase or crude enzyme extract diluted in Assay Buffer.

-

Negative Control: Assay Buffer without enzyme.

-

Positive Control: A known lipase standard.

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of kinetic measurements at 410 nm and temperature control.

Procedure:

-

Prepare Substrate Working Solution: Just before use, dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Emulsify thoroughly by vortexing.

-

Plate Setup:

-

Add 180 µL of Assay Buffer to appropriate wells.

-

Add 10 µL of enzyme solution, positive control, or negative control to their respective wells.

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow for thermal equilibration.

-

Reaction Initiation: Add 10 µL of the Substrate Working Solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 410 nm every 60 seconds for 15-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

-

Calculate lipase activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min × Total Volume (mL)) / (ε × Path Length (cm) × Enzyme Volume (mL)) Where 1 Unit (U) is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute.

-

Protocol 2: High-Sensitivity Assay using DGGR

This protocol is adapted for the DGGR substrate, often used for measuring clinical samples.[2][3]

Materials:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.2, containing bile salts, colipase, and CaCl₂ as per manufacturer recommendations.

-

DGGR Substrate Solution: Prepared according to the supplier's instructions (often dissolved in a polar organic solvent like n-propanol and then diluted in buffer).[12]

-

Enzyme sample (e.g., serum).

-

96-well microplate and reader capable of measuring absorbance at 580 nm.

Procedure:

-

Plate Setup: Add 180 µL of Assay Buffer to each well. Add 10 µL of the enzyme sample, positive control, or negative control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.[2]

-

Reaction Initiation: Add 10 µL of the DGGR substrate solution to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 580 nm every minute for 15-30 minutes.[2]

-

Data Analysis: Calculate the specific activity as described in Protocol 1, using the molar extinction coefficient for methylresorufin.

Protocol 3: Qualitative Plate Assay for Bacterial Screening

This method uses indolyl-based substrates to screen for lipase-producing bacterial colonies.[18][22]

Materials:

-

Growth Medium Agar: e.g., Luria-Bertani (LB) agar.

-

Chromogenic Substrate: e.g., 5-Bromo-4-chloro-3-indolyl palmitate.

-

Solvent: N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Bacterial colonies to be screened.

Procedure:

-

Prepare Substrate Stock: Dissolve the indolyl substrate in DMF to create a concentrated stock solution (e.g., 20 mg/mL).

-

Prepare Chromogenic Plates: Autoclave the growth medium agar. Allow it to cool to approximately 50-55°C.

-

Add Substrate: Add the substrate stock solution to the molten agar to a final concentration of ~0.1% (w/v) and mix gently to avoid bubbles.

-

Pour Plates: Pour the agar into sterile petri dishes and allow them to solidify.

-

Inoculation: Streak or spot the bacterial colonies onto the surface of the chromogenic agar plates.

-

Incubation: Incubate the plates under appropriate conditions for the bacteria (e.g., 37°C for 24-48 hours).

-

Observation: Observe the plates for the development of an insoluble colored precipitate (e.g., blue or magenta) in and around the colonies. The presence of the color indicates lipase activity.

Conclusion

Chromogenic substrates are indispensable tools for the study of lipase activity, offering a range of solutions from high-throughput quantitative analysis to rapid qualitative screening. p-Nitrophenyl esters remain a cost-effective and widely used option for routine assays, while resorufin-based substrates like DGGR provide enhanced sensitivity for clinical and research applications. For microbiological screening and identifying lipase-producing organisms, the insoluble dyes produced by indolyl-based substrates are unparalleled. By understanding the principles, advantages, and limitations of each substrate class and employing standardized protocols, researchers can generate reliable and reproducible data to advance our understanding of lipase function in health, disease, and biotechnology.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of pancreatic lipase activity in serum by a kinetic colorimetric assay using a new chromogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput screening method for lipases/esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening Assays for Lipolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

- 11. tandfonline.com [tandfonline.com]

- 12. custombiotech.roche.com [custombiotech.roche.com]

- 13. researchgate.net [researchgate.net]

- 14. 5-Bromo-4-chloro-3-indolyl myristate | 341972-95-0 | EB146389 [biosynth.com]

- 15. benchchem.com [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. The detection of lipase activity in bacteria using novel chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1) | Helier Scientific ltd [helierscientific.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

A Technical Guide to Fluorogenic Lipase Substrates for High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fluorogenic lipase (B570770) substrates tailored for high-throughput screening (HTS) applications. Lipases, enzymes that catalyze the hydrolysis of lipids, are critical targets in various therapeutic areas, including metabolic disorders, infectious diseases, and cancer. The development of robust and efficient HTS assays is paramount for the discovery of novel lipase modulators. Fluorogenic substrates have emerged as indispensable tools in this endeavor, offering high sensitivity, continuous monitoring, and compatibility with automated screening platforms.

This guide delves into the core principles of fluorogenic lipase assays, detailing the mechanisms of action of different substrate classes, presenting key quantitative data for comparative analysis, and providing explicit experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the underlying principles and practical execution of these assays.

Core Concepts in Fluorogenic Lipase Assays

The fundamental principle of fluorogenic lipase assays lies in the enzymatic conversion of a non-fluorescent or quenched substrate into a highly fluorescent product. This conversion directly correlates with lipase activity, allowing for real-time kinetic measurements. The ideal fluorogenic substrate for HTS should exhibit high specificity, excellent kinetic properties, a significant fluorescence turn-on response, and stability under assay conditions.

The quality and reliability of an HTS assay are statistically evaluated using the Z'-factor.[1][2][3] A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][4]

Types of Fluorogenic Lipase Substrates

Several classes of fluorogenic lipase substrates have been developed, each with distinct mechanisms of fluorescence generation. The choice of substrate often depends on the specific lipase being studied, the assay format, and the screening objectives.

Förster Resonance Energy Transfer (FRET)-Based Substrates

FRET-based substrates are synthetic triglycerides or other lipid analogs that incorporate a FRET pair: a donor fluorophore and a quencher molecule.[5][6] In the intact substrate, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence. Lipase-mediated hydrolysis separates the donor from the quencher, leading to an increase in fluorescence intensity.[6]

Mechanism of Action:

Quantitative Data for FRET-Based Lipase Substrates:

| Substrate Name | FRET Pair | kcat/KM (s⁻¹M⁻¹) | Excitation (nm) | Emission (nm) | Reference |

| TG-ED | Edans-Dabcyl | 460 | 340 | 490 | [5][7] |

| TG-FD | Fluorescein-Dabcyl | 59 | 494 | 521 | [5][7] |

| TG-F2 | Fluorescein (self-quenching) | 346 | 494 | 521 | [5][7] |

| EnzChek (commercial) | BODIPY-Dabcyl | 204 | 482 | 515 | [5][7] |

BODIPY-Based Substrates

BODIPY (boron-dipyrromethene) dyes are widely used to create fluorogenic lipase substrates. These substrates often rely on a self-quenching mechanism.[8] In these designs, multiple BODIPY molecules are attached to a lipid scaffold. At high concentrations or in close proximity on the substrate, the fluorescence of the BODIPY dyes is quenched. Lipase activity disperses the dye molecules by cleaving the fatty acid chains, leading to a significant increase in fluorescence.[8][9]

Mechanism of Action:

Quantitative Data for BODIPY-Based Lipase Substrates:

| Substrate Name | Lipase | Km (μM) | Vmax (μmol/ml/min) | kcat (μmol/ml/min) | Excitation (nm) | Emission (nm) | Reference |

| EnzChek | Lipoprotein Lipase (LPL) | 1.36 | 0.89 | 0.0255 | 482 | 515 | [10] |

Umbelliferone-Based Substrates

Derivatives of umbelliferone, such as 4-methylumbelliferyl oleate (B1233923) (4-MUO), are classical fluorogenic substrates for lipases and esterases.[11] These substrates are esters of umbelliferone, which is non-fluorescent in its esterified form. Lipase-catalyzed hydrolysis releases the highly fluorescent umbelliferone, which can be monitored to determine enzyme activity.[11]

Mechanism of Action:

Quantitative Data for Umbelliferone-Based Lipase Substrates:

| Substrate Name | Lipase | Excitation (nm) | Emission (nm) | Reference |

| 4-Methylumbelliferyl Butyrate (4-MUB) | Candida rugosa Lipase (CRL) | 326 | 472 | [12] |

| 4-Methylumbelliferyl Palmitate (4-MUP) | Candida rugosa Lipase (CRL) | 326 | 472 | [12] |

Rhodamine-Based Assays

Rhodamine B-based assays offer a different approach where the fluorescent dye is not part of the substrate itself but acts as an indicator for the product of the lipase reaction.[13] In this assay, natural triglycerides like olive oil are used as substrates. The release of free fatty acids upon lipase hydrolysis leads to a change in the fluorescence of Rhodamine B.[13] This method is advantageous as it allows the use of natural substrates.

Mechanism of Action:

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results in HTS. Below are generalized protocols for the major classes of fluorogenic lipase substrates. Researchers should optimize these protocols for their specific lipase and screening platform.

General High-Throughput Screening Workflow

Protocol 1: FRET-Based Lipase Assay

This protocol is adapted from the methodology described for TG-ED, TG-FD, and TG-F2 substrates.[5]

Materials:

-

FRET-based lipase substrate (e.g., TG-ED)

-

Lipase enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 150 mM NaCl and 1 mM CaCl₂)

-

Surfactant (e.g., Triton X-100)

-

96- or 384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of the FRET substrate in a suitable organic solvent (e.g., DMSO). Dilute the stock solution in assay buffer containing a surfactant to the desired final concentration. The surfactant helps to create micelles for interfacial activation of the lipase.

-

Enzyme Preparation: Prepare a stock solution of the lipase in assay buffer. Determine the optimal enzyme concentration by titration to ensure the reaction proceeds within the linear range of the assay.

-

Assay Protocol: a. To each well of the microplate, add the test compounds or control vehicle. b. Add the diluted lipase solution to each well. c. Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes). d. Initiate the reaction by adding the substrate solution to each well. e. Immediately start monitoring the fluorescence intensity kinetically over time using the appropriate excitation and emission wavelengths for the FRET pair.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve. Determine the percent inhibition or activation relative to controls. Calculate the Z'-factor to assess assay quality.

Protocol 2: BODIPY-Based Lipase Assay (Self-Quenching)

This protocol is based on the use of self-quenched BODIPY substrates like those used for endothelial lipase.[8]

Materials:

-

BODIPY-labeled this compound

-

Lipase enzyme

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

96- or 384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of the BODIPY substrate in an organic solvent (e.g., ethanol). The substrate is then typically incorporated into detergent micelles (e.g., Triton X-100) or synthetic HDL particles.

-

Enzyme Preparation: Dilute the lipase to the desired concentration in assay buffer.

-

Assay Protocol: a. Add test compounds and controls to the microplate wells. b. Add the diluted lipase solution. c. Add the substrate solution containing BSA. BSA can act as a fatty acid acceptor and enhance the signal. d. Incubate the plate at the optimal temperature (e.g., 37°C). e. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~515 nm emission for BODIPY FL).

-

Data Analysis: Determine the lipase activity by calculating the increase in fluorescence over time. Analyze the data for inhibition or activation and calculate the Z'-factor.

Protocol 3: 4-Methylumbelliferyl Oleate (4-MUO) Lipase Assay

This protocol is a standard method for measuring lipase activity using a classical fluorogenic substrate.[11][12]

Materials:

-

4-Methylumbelliferyl oleate (4-MUO)

-

Lipase enzyme

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Solvent for substrate (e.g., ethylene (B1197577) glycol monomethyl ether or DMSO)

-

96- or 384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of 4-MUO in the chosen organic solvent. Prepare the working substrate solution by emulsifying the stock solution in the assay buffer, often with the aid of a surfactant like Triton X-100 and gum arabic.

-

Enzyme Preparation: Dilute the lipase in the assay buffer to the desired concentration.

-

Assay Protocol: a. Dispense test compounds and controls into the microplate wells. b. Add the diluted lipase solution. c. Pre-incubate the plate at the desired temperature. d. Start the reaction by adding the 4-MUO emulsion. e. Monitor the increase in fluorescence at an excitation wavelength of approximately 320-360 nm and an emission wavelength of around 450-470 nm.

-

Data Analysis: Calculate the rate of 4-methylumbelliferone (B1674119) production from a standard curve. Determine the effect of the test compounds and the Z'-factor for the assay.

Conclusion

Fluorogenic substrates are powerful tools for the high-throughput screening of lipase modulators. The choice of substrate and the optimization of assay conditions are critical for the success of any screening campaign. This guide has provided a comprehensive overview of the major classes of fluorogenic lipase substrates, their mechanisms of action, key quantitative data, and detailed experimental protocols. By understanding these principles and methodologies, researchers can design and implement robust and reliable HTS assays to accelerate the discovery of novel therapeutics targeting lipases. The provided diagrams offer a visual representation of the core concepts, further aiding in the comprehension and application of these techniques in a research and drug development setting.

References

- 1. assay.dev [assay.dev]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Z-factor - Wikipedia [en.wikipedia.org]

- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of fluorogenic triglycerides as lipase assay substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorogenic substrates for high-throughput measurements of endothelial lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

understanding lipase-substrate interactions

An In-depth Technical Guide to Lipase-Substrate Interactions for Researchers and Drug Development Professionals

Introduction to Lipases

Lipases (Triacylglycerol Acylhydrolases, EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing free fatty acids and glycerol.[1][2] Their ability to function at the interface between aqueous and lipid phases makes them unique and highly valuable in a wide range of industrial applications, including the production of detergents, food, biofuels, and pharmaceuticals.[1][3][4] In the context of drug development, lipases, particularly pancreatic lipase (B570770), are significant targets for therapeutics aimed at managing obesity and metabolic disorders by controlling dietary fat absorption.[5][6][7] This guide provides a detailed exploration of the structural and mechanistic foundations of lipase-substrate interactions, outlines key experimental and computational methodologies for their study, and discusses their relevance in therapeutic inhibitor design.

Structural Core of Lipase-Substrate Interaction

The catalytic function of lipases is intrinsically linked to their three-dimensional structure. Most lipases belong to the α/β-hydrolase fold superfamily, characterized by a central β-sheet flanked by α-helices.[8][9] Within this fold lie the key components that govern substrate binding and catalysis.

The Catalytic Triad (B1167595)

The active site of most lipases contains a catalytic triad, typically composed of Serine (Ser), Histidine (His), and an acidic residue, either Aspartic Acid (Asp) or Glutamic Acid (Glu).[3][10] This triad is fundamental to the hydrolytic mechanism. For instance, in pancreatic lipase, the catalytic triad consists of Ser152, His263, and Asp176.[11] The serine residue acts as the nucleophile, the histidine as a proton acceptor/donor, and the aspartate/glutamate residue stabilizes the charge of the histidine.[1][10]

The Oxyanion Hole

A critical feature of the lipase active site is the "oxyanion hole," a region that stabilizes the negative charge of the tetrahedral intermediate formed during catalysis.[9] This stabilization is achieved through hydrogen bonds between the substrate's carbonyl oxygen and the backbone amide groups of specific amino acid residues in the hole.[9][10] The composition of the oxyanion hole can influence substrate specificity; for example, lipases with a GX-type oxyanion hole often prefer medium- to long-chain substrates, while those with a GGGX-type tend to favor short-chain substrates.[9]

The Lid Domain and Interfacial Activation

A hallmark of many lipases is the presence of a mobile structural element, known as the "lid" or "flap," which covers the active site.[3][4][12] This lid is an amphipathic structure, meaning it has both hydrophilic and hydrophobic surfaces.[3][13]

-

In an aqueous environment , the lid remains in a "closed" conformation, shielding the hydrophobic active site from the solvent and rendering the enzyme largely inactive.[4][13]

-

At an oil-water interface , a conformational change is induced. The lid moves, exposing the hydrophobic inner surface to the lipid substrate and the hydrophilic outer surface to the aqueous phase.[3][14] This movement, termed interfacial activation , opens the active site, allowing the substrate to enter and bind.[2][4]

The size and structure of the lid can vary, influencing the enzyme's properties. Thermostable lipases often possess larger lid domains with more helical content compared to their mesophilic counterparts.[12][13]

The Catalytic Mechanism of Lipolysis

The hydrolysis of a triglyceride by a lipase follows a well-defined, multi-step mechanism centered around the catalytic triad.[1][15]

-

Nucleophilic Attack: The process begins with the histidine residue of the catalytic triad abstracting a proton from the serine's hydroxyl group. This activates the serine, turning it into a potent nucleophile.[10][15] The activated serine then attacks the carbonyl carbon of the substrate's ester bond.[1]

-

Formation of the Tetrahedral Intermediate: This attack results in the formation of a short-lived, negatively charged tetrahedral intermediate. This intermediate is stabilized by the oxyanion hole.[1][9]

-

Acyl-Enzyme Complex Formation: The intermediate collapses, breaking the ester bond. An alcohol (diacylglycerol in the case of a triglyceride) is released, and the fatty acid chain remains covalently bonded to the serine residue, forming an acyl-enzyme complex.[1][15]

-

Deacylation and Regeneration: A water molecule enters the active site and is activated by the histidine. The resulting hydroxide (B78521) ion attacks the acyl-enzyme complex, leading to a second tetrahedral intermediate. This intermediate quickly breaks down, releasing the fatty acid and regenerating the enzyme's active site for the next catalytic cycle.[1][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding Structural Features of Microbial Lipases—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What Is The Catalytic Mechanism Of Lipase? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 4. The Lid Domain in Lipases: Structural and Functional Determinant of Enzymatic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. proteopedia.org [proteopedia.org]

- 9. mdpi.com [mdpi.com]

- 10. organic chemistry - Enzymatic mechanism of Lipase - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. Structure and Function of Pancreatic Lipase-Related Protein 2 and Its Relationship With Pathological States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Lid Domain in Lipases: Structural and Functional Determinant of Enzymatic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ora.ox.ac.uk [ora.ox.ac.uk]

- 15. researchgate.net [researchgate.net]

The Boundless Appetite of Extremes: A Technical Guide to Substrates for Extremophilic Lipases

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a definitive guide on the diverse world of substrates utilized by extremophilic lipases. This technical whitepaper provides an in-depth exploration of the natural and synthetic molecules that fuel these robust enzymes, offering critical insights for their application in biotechnology and pharmacology. The guide meticulously summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental workflows.

Extremophilic lipases, enzymes that thrive in harsh environmental conditions such as high temperatures, extreme pH levels, and high salinity, are of significant interest due to their stability and catalytic efficiency. Understanding their substrate preferences is paramount to harnessing their full potential in various industrial and pharmaceutical processes, from the synthesis of fine chemicals to the development of novel therapeutics.

This guide categorizes and elucidates the broad spectrum of molecules that serve as substrates for these remarkable enzymes.

Natural Substrates: The Building Blocks of Lipolysis

The primary natural substrates for extremophilic lipases are triglycerides, which are esters derived from glycerol (B35011) and three fatty acids. These enzymes exhibit remarkable specificity towards the fatty acid chains, a characteristic that is crucial for their industrial applications.

-

Triglycerides: Long-chain triglycerides found in natural oils and fats are the most common substrates. The composition and saturation of the fatty acid chains significantly influence the rate of hydrolysis. For instance, some lipases show a preference for unsaturated fatty acids like oleic acid, while others are more active towards saturated fatty acids such as palmitic and stearic acid.

-

Partial Glycerides: Diglycerides and monoglycerides (B3428702) also serve as substrates, often as intermediate products of triglyceride hydrolysis.

-

Fatty Acid Esters: Simple esters of fatty acids with short-chain alcohols are also readily hydrolyzed.

Synthetic Substrates: Tools for Discovery and Characterization

Synthetic substrates are indispensable for the laboratory-based characterization of lipase (B570770) activity and specificity. Their designed structures often incorporate chromogenic or fluorogenic moieties, facilitating high-throughput screening and kinetic analysis.

-

p-Nitrophenyl (pNP) Esters: A widely used class of synthetic substrates where the fatty acid is esterified to p-nitrophenol. The release of the yellow-colored p-nitrophenolate upon hydrolysis allows for continuous spectrophotometric monitoring of enzyme activity. The length of the acyl chain of the pNP-ester is varied to determine the fatty acid chain length preference of the lipase.

-

Tributyrin: A short-chain triglyceride that is often used as a model substrate for lipase assays due to its relatively high water solubility compared to long-chain triglycerides.

-

Olive Oil Emulsion: A commonly used natural substrate preparation for titrimetric assays, where the release of free fatty acids is measured by titration with a standard base.

-

Fluorogenic Substrates: Molecules such as 4-methylumbelliferyl esters release a fluorescent product upon hydrolysis, offering a highly sensitive method for detecting lipase activity.

Data Presentation: A Comparative Analysis of Substrate Specificity

To facilitate a clear comparison of substrate preferences among different classes of extremophilic lipases, the following tables summarize available quantitative data from the literature.

Table 1: Kinetic Parameters of a Thermophilic Lipase (TrLipE from Thermomicrobium roseum) for p-Nitrophenyl Esters

| Substrate | Acyl Chain Length | K_m_ (μmol/L) | k_cat_ (min⁻¹) | k_cat_/K_m_ (L·min⁻¹·mmol⁻¹) |

| p-NP Acetate | C2 | 11.21 ± 1.03 | 0.09 ± 0.01 | 8.03 ± 0.73 |

| p-NP Butyrate | C4 | 15.63 ± 1.25 | 0.14 ± 0.01 | 8.96 ± 0.72 |

| p-NP Hexanoate | C6 | 21.09 ± 1.89 | 0.21 ± 0.02 | 9.96 ± 0.89 |

| p-NP Caprylate | C8 | 28.45 ± 2.56 | 0.35 ± 0.03 | 12.30 ± 1.11 |

| p-NP Decanoate | C10 | 35.11 ± 3.16 | 0.48 ± 0.04 | 13.67 ± 1.23 |

| p-NP Laurate | C12 | 42.87 ± 3.86 | 0.62 ± 0.06 | 14.46 ± 1.30 |

| p-NP Palmitate | C16 | 58.93 ± 5.30 | 0.89 ± 0.08 | 15.10 ± 1.36 |

| p-NP Benzoate | - | 75.62 ± 6.81 | 1.21 ± 0.11 | 16.00 ± 1.44 |

Data adapted from a study on the thermophilic lipase TrLipE.

Table 2: Kinetic Parameters of a Psychrotrophic Lipase for p-Nitrophenyl Palmitate (pNPP)

| Lipase Source | Substrate | K_m_ (mM) | V_max_ (U/mg) |

| Psychrotrophic Bacterium | p-Nitrophenyl Palmitate (pNPP) | 0.104 | 3.58 |

This data highlights the substrate affinity and maximum reaction velocity of a cold-adapted lipase.[1]

Table 3: Kinetic Parameters of a Halotolerant Lipase for p-Nitrophenyl Palmitate (pNPP)

| Lipase Source | Substrate | K_m_ (mM⁻¹) | V_max_ (μmol/min) |

| Marine Sponge Metagenome (Lpc53E1) | p-Nitrophenyl Palmitate (pNPP) | 1.093 | 50 |

These kinetic values demonstrate the catalytic efficiency of a lipase adapted to high salt concentrations.[2]

Experimental Protocols: Methodologies for Key Experiments

This section provides detailed methodologies for commonly employed assays to characterize the activity and substrate specificity of extremophilic lipases.

Protocol 1: Spectrophotometric Lipase Activity Assay using p-Nitrophenyl Esters

This method is based on the colorimetric detection of p-nitrophenol released from the hydrolysis of a p-nitrophenyl ester substrate.

Materials:

-

p-Nitrophenyl ester substrate (e.g., p-nitrophenyl palmitate)

-

Isopropanol

-

Phosphate (B84403) buffer (pH 7.0-8.0, depending on the optimal pH of the lipase)

-

Triton X-100

-

Gum arabic

-

Lipase solution

-

Spectrophotometer

Procedure:

-

Substrate Solution Preparation: Dissolve the p-nitrophenyl ester in isopropanol. Add this solution to the phosphate buffer containing Triton X-100 and gum arabic to create a stable emulsion.

-

Reaction Initiation: Pre-incubate the substrate solution at the optimal temperature for the lipase. Add the lipase solution to the substrate solution to start the reaction.

-

Measurement: Monitor the increase in absorbance at 410 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the lipase activity.

-

Calculation of Activity: Use the molar extinction coefficient of p-nitrophenol to calculate the amount of product released per unit time. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Protocol 2: Titrimetric Lipase Activity Assay using Olive Oil Emulsion

This classic method quantifies the free fatty acids released from the hydrolysis of triglycerides in olive oil.

Materials:

-

Olive oil

-

Gum arabic solution (e.g., 5% w/v)

-

Buffer solution (e.g., Tris-HCl, pH 7.7-9.0)

-

Lipase solution

-

Phenolphthalein (B1677637) indicator

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.05 N)

-

pH-stat or burette

Procedure:

-

Substrate Emulsion Preparation: Homogenize olive oil with the gum arabic solution to create a stable emulsion. Mix the emulsion with the buffer solution.

-

Reaction Initiation: Pre-incubate the substrate emulsion at the optimal temperature. Add the lipase solution to initiate the hydrolysis reaction.

-

Reaction Termination: At specific time intervals, withdraw an aliquot of the reaction mixture and add it to ethanol to stop the enzymatic reaction.

-

Titration: Add a few drops of phenolphthalein indicator to the quenched reaction mixture and titrate the liberated free fatty acids with the standardized NaOH solution until a faint pink color persists.

-

Calculation of Activity: The amount of NaOH consumed is proportional to the amount of free fatty acids released. One unit of lipase activity can be defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute.

Protocol 3: Determination of Fatty Acid Specificity by Gas Chromatography (GC)

This method allows for the qualitative and quantitative analysis of the fatty acids released from the hydrolysis of a triglyceride mixture, providing a detailed profile of the lipase's specificity.

Materials:

-

Triglyceride substrate (e.g., olive oil, or a mixture of different oils)

-

Lipase solution

-

Buffer solution

-

Organic solvent for extraction (e.g., hexane)

-

Derivatization agent (e.g., BF₃-methanol or trimethylsilylating agent)

-

Gas chromatograph-mass spectrometer (GC-MS)